molecular formula C18H21ClN3O6S- B13404536 (5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride

(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride

Cat. No.: B13404536
M. Wt: 442.9 g/mol
InChI Key: ROSKEHHJMGEKIA-WPCYKVHZSA-M
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Description

The compound “(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride” is a complex organic molecule. Compounds of this nature often have significant applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the bicyclic core, introduction of functional groups, and final purification. Common synthetic routes may include:

    Formation of the bicyclic core: This can be achieved through cyclization reactions.

    Functional group introduction: Aminoethylsulfanyl and hydroxyethyl groups can be introduced through nucleophilic substitution reactions.

    Final purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The aminoethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules.

Biology

It may have potential as a biochemical probe due to its functional groups.

Medicine

The compound could be investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors.

Industry

It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The compound’s mechanism of action would depend on its interaction with biological targets. For example, it could inhibit an enzyme by binding to its active site, or it could act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

    Penicillin derivatives: Similar bicyclic structures with different functional groups.

    Cephalosporins: Another class of β-lactam antibiotics with a similar core structure.

Uniqueness

The unique combination of functional groups in this compound may confer specific biological activity or chemical reactivity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C18H21ClN3O6S-

Molecular Weight

442.9 g/mol

IUPAC Name

(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride

InChI

InChI=1S/C18H21N3O6S.ClH/c1-9(22)13-14-12(8-10-2-4-11(5-3-10)21(26)27)16(28-7-6-19)15(18(24)25)20(14)17(13)23;/h2-5,9,12-14,22H,6-8,19H2,1H3,(H,24,25);1H/p-1/t9-,12?,13-,14+;/m1./s1

InChI Key

ROSKEHHJMGEKIA-WPCYKVHZSA-M

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2C(C(=C(N2C1=O)C(=O)[O-])SCCN)CC3=CC=C(C=C3)[N+](=O)[O-])O.Cl

Canonical SMILES

CC(C1C2C(C(=C(N2C1=O)C(=O)[O-])SCCN)CC3=CC=C(C=C3)[N+](=O)[O-])O.Cl

Origin of Product

United States

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